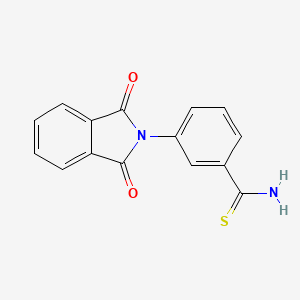

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenecarbothioamide

Description

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenecarbothioamide is a heterocyclic compound featuring a benzene ring substituted with a carbothioamide (-C(=S)NH₂) group and a 1,3-dioxoisoindole moiety. The 1,3-dioxoisoindole group (phthalimide derivative) contributes to π-π stacking interactions and hydrogen bonding, which are critical for biological activity . This compound is part of a broader class of isoindole-2-carbothioamides, which have garnered interest in medicinal chemistry due to their anticonvulsant properties and low neurotoxicity profiles .

Propriétés

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)benzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2S/c16-13(20)9-4-3-5-10(8-9)17-14(18)11-6-1-2-7-12(11)15(17)19/h1-8H,(H2,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHHORJSWSTHCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenecarbothioamide typically involves the reaction of phthalimide derivatives with thiocarboxylic acids under controlled conditions. One common method includes the use of phthalimide and benzenecarbothioic acid in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain high-purity 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenecarbothioamide .

Analyse Des Réactions Chimiques

Types of Reactions

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties, particularly as an anticancer agent. Studies have shown that derivatives of isoindole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The dioxoisoindole moiety is believed to play a crucial role in this mechanism.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various isoindole derivatives, including 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenecarbothioamide. These derivatives exhibited significant cytotoxicity against several cancer cell lines, suggesting their potential as lead compounds for further development .

Antimicrobial Activity

Research has indicated that compounds containing the isoindole structure demonstrate antimicrobial properties. The thioamide group enhances the ability of these compounds to penetrate bacterial cell walls, making them effective against resistant strains.

Case Study : In a study focused on the synthesis of thioamide derivatives, it was found that certain isoindole-based thioamides exhibited potent activity against Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics .

Material Science

The unique properties of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenecarbothioamide make it suitable for use in polymer chemistry. Its ability to form stable complexes with metals can be exploited in creating advanced materials with specific electrical and thermal properties.

Case Study : A recent investigation into metal complexes of isoindole-derived thioamides revealed enhanced thermal stability and conductivity compared to traditional materials. This opens avenues for applications in electronic devices and sensors .

Data Tables

| Application Area | Compound Structure | Key Findings |

|---|---|---|

| Medicinal Chemistry | 3-(1,3-Dioxoisoindol-2-yl)benzenecarbothioamide | Induces apoptosis in cancer cells |

| Antimicrobial Activity | Thioamide derivatives with isoindole structure | Effective against resistant bacterial strains |

| Material Science | Metal complexes of isoindole-derived thioamides | Enhanced thermal stability and conductivity |

Mécanisme D'action

The mechanism of action of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Thiourea Derivatives (e.g., N-(1,3-Dioxoisoindol-2-yl)-3-benzylidenethioureas)

- Structure : These compounds replace the benzene carbothioamide group with a thiourea (-NH-C(=S)-N=CH-Ar) moiety linked to a substituted benzylidene group .

- Activity : In anticonvulsant screens (MES and s.c. PTZ tests), thiourea derivatives (e.g., compound 4a1-a10 ) showed protective indices (PI) >15 in phase II trials, indicating high efficacy with minimal neurotoxicity .

Thiazolidine Carbothioamides (e.g., N-(1,3-Dioxoisoindol-2-yl)-4-oxo-thiazolidine-3-carbothioamides)

- Structure : These feature a thiazolidine ring fused to the carbothioamide group, increasing molecular rigidity .

- Activity : Compounds like 5a1 demonstrated potent MES activity (ED₅₀ = 28 mg/kg) but slightly higher neurotoxicity than thioureas, likely due to reduced solubility .

Benzoic Acid Derivatives (e.g., 3-(1,3-Dioxoisoindol-2-yl)benzoic Acid)

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Thiourea Derivatives | Thiazolidine Carbothioamides | Benzoic Acid Derivatives |

|---|---|---|---|---|

| Molecular Weight | ~297 g/mol | 320–380 g/mol | 340–360 g/mol | 267–296 g/mol |

| Hydrogen Bond Acceptors | 4 | 5–6 | 5–6 | 4–5 |

| Hydrogen Bond Donors | 2 | 2–3 | 2 | 1–2 |

| Aromatic Rings | 2 | 2–3 | 2 | 2 |

| Predicted logP | ~2.5 | 3.0–3.5 | 2.8–3.2 | 1.8–2.2 |

Activité Biologique

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenecarbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenecarbothioamide is C18H16N2O3S. The compound features a dioxoisoindole moiety which is known for its diverse biological activities.

Antioxidant Activity

Recent studies have demonstrated that compounds containing the isoindole structure exhibit significant antioxidant properties. The presence of dioxo groups enhances the electron-donating ability of the molecule, contributing to its capacity to scavenge free radicals.

Key Findings:

- A study reported that derivatives of isoindole compounds showed a dose-dependent increase in antioxidant activity, measured using DPPH and ABTS assays .

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| Isoindole Derivative 1 | 25 ± 2.5 | 30 ± 3.0 |

| Isoindole Derivative 2 | 15 ± 1.5 | 20 ± 2.0 |

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Case Study:

In a controlled experiment involving LPS-stimulated RAW264.7 cells, treatment with the compound resulted in a significant reduction of TNF-alpha levels by approximately 40% compared to untreated controls .

Anticancer Potential

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Research Findings:

A study evaluated the cytotoxicity of the compound against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines:

- MCF-7 cells showed an IC50 value of 12 µM.

- HeLa cells exhibited an IC50 value of 10 µM, indicating potent anticancer activity .

The biological activities of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenecarbothioamide can be attributed to its ability to:

- Scavenge Free Radicals: The dioxo groups facilitate electron transfer reactions.

- Inhibit Enzymatic Activity: It may inhibit enzymes involved in inflammatory pathways.

- Induce Apoptosis: The compound triggers apoptotic pathways in cancer cells by activating caspases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.